7-Chloro-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring. It is known for its diverse applications in medicinal chemistry, particularly due to its potential antimicrobial and antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .
Mode of Action
This compound interacts with its target DprE1, inhibiting its function .
Biochemical Pathways
By inhibiting DprE1, this compound disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .
Result of Action
The inhibition of DprE1 by this compound results in the death of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, such as 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine, have been reported to display a variety of antibacterial activities by inhibiting several enzymes including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Cellular Effects
Benzothiazole derivatives have been reported to have potential antiviral properties . They play a pivotal role in the design and development of antiviral drugs .
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit several enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Metabolic Pathways
Benzothiazole derivatives have been reported to inhibit several enzymes, suggesting that they may be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 4-methoxy-2-nitroaniline with sulfur and chlorine sources. One common method includes the cyclization of 4-methoxy-2-nitroaniline with sulfur and phosphorus pentachloride, followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Methoxy-substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Comparison with Similar Compounds
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 4-Methoxy-1,3-benzothiazole-2-amine
- 7-Chloro-1,3-benzothiazole-2-amine
Comparison: 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine is unique due to the combined presence of the chlorine and methoxy groups, which enhance its antimicrobial and antioxidant properties compared to its analogs. The specific positioning of these substituents contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFYPDRIWLKZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546199 | |
Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67618-12-6 | |
Record name | 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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